molecular formula C7H12N4O B13319793 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13319793
M. Wt: 168.20 g/mol
InChI Key: OBEPLTIDIQWHHM-UHFFFAOYSA-N
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Description

1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of oxolan-2-ylmethyl halides with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

  • 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine
  • oxolan-2-ylmethyl 2-chloroacetate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness: 1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-amine stands out due to its triazole ring, which provides unique stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O/c8-7-9-5-11(10-7)4-6-2-1-3-12-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

OBEPLTIDIQWHHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=NC(=N2)N

Origin of Product

United States

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